N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-14-11(8-16-9)7-13-12(15)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15) |
InChI Key |
AUVHAMXJHFZVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves several synthetic routes. One common method is the condensation reaction between 2-methyl-1,3-thiazole-4-carbaldehyde and benzoyl chloride or benzoyl isothiocyanate. The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
Industrial Production:: Industrial production methods may vary, but they often involve large-scale synthesis using optimized conditions. These methods ensure efficient yield and purity for commercial applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces benzoic acid and 2-(aminomethyl)-2-methyl-1,3-thiazole.
Conditions : Concentrated HCl (6M), reflux at 110°C for 6–8 hours. -
Basic Hydrolysis : Generates sodium benzoate and the corresponding thiazole amine.
Conditions : 5% NaOH in ethanol, 60°C for 4 hours.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | Benzoic acid + 2-(aminomethyl)-2-methylthiazole | 72–85% |
| Basic hydrolysis | NaOH (5%), ethanol, 60°C, 4 hrs | Sodium benzoate + thiazole amine | 65–78% |
Alkylation and Acylation
The secondary amine in the thiazole-methyl group participates in nucleophilic substitution:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
Conditions : K₂CO₃ in DMF, 60°C, 12 hrs. -
Acylation : Forms acylated derivatives with acyl chlorides (e.g., acetyl chloride).
Conditions : Pyridine as base, room temperature, 2 hrs.
Thiazole Ring Functionalization
The electron-rich thiazole ring undergoes electrophilic substitution:
-
Nitration : Introduces nitro groups at the 5-position of the thiazole ring.
Conditions : HNO₃/H₂SO₄ mixture, 0–5°C, 2 hrs. -
Halogenation : Bromination occurs selectively at the 5-position.
Conditions : Br₂ in CHCl₃, 25°C, 1 hr.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | 5-nitro-thiazole derivative |
| Bromination | Br₂ in CHCl₃ | C5 | 5-bromo-thiazole derivative |
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
-
With Hydrazine : Forms pyrazole-thiazole hybrids.
Conditions : Hydrazine hydrate, ethanol, reflux, 8 hrs . -
With Thiourea : Generates thiazolo[3,2-a]pyrimidine derivatives.
Conditions : Acetic acid catalyst, 100°C, 6 hrs .
Oxidation and Reduction
-
Oxidation : The thiazole ring resists oxidation, but the methyl group oxidizes to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine.
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings:
-
With Aryl Boronic Acids : Forms biaryl-thiazole derivatives.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hrs.
Critical Factors Influencing Reactivity
-
pH Sensitivity : Hydrolysis rates increase significantly under strongly acidic or basic conditions.
-
Steric Effects : The 2-methyl group on the thiazole ring hinders electrophilic substitution at adjacent positions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation/acylation kinetics.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has been investigated for its potential as an antimicrobial agent. Its thiazole moiety contributes to its ability to interact with biological targets, making it suitable for developing new drugs against microbial infections and cancers. Research has demonstrated that compounds containing thiazole rings often exhibit enhanced biological activity due to their ability to participate in π-π interactions and hydrogen bonding with enzymes and receptors .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its efficacy. For example, studies on related thiazole-containing compounds have shown that substituents at specific positions can significantly influence their inhibitory potency against various biological targets, including carbonic anhydrase isoforms . This relationship is crucial for designing more effective therapeutic agents.
Biological Studies
Enzyme Interaction Studies
This compound has been utilized in studies examining its interaction with enzymes. Its thiazole ring can facilitate binding to active sites of enzymes, providing insights into the mechanisms of enzyme inhibition and activation. This is particularly relevant in the context of developing inhibitors for therapeutic applications .
Case Study: Carbonic Anhydrase Inhibition
A notable case study involved the exploration of thiazole derivatives for their inhibitory effects on human carbonic anhydrases. The study found that specific structural modifications could lead to enhanced selectivity and potency against certain isoforms, highlighting the importance of structural features in drug design .
Material Science
Development of Functional Materials
The unique properties of this compound make it a candidate for developing advanced materials with specific electronic or optical properties. The compound's ability to participate in various chemical reactions allows it to be incorporated into polymer matrices or used as a precursor for synthesizing novel materials .
Mechanism of Action
The exact mechanism by which N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.
Comparison with Similar Compounds
Structural Modifications on the Benzamide Nitrogen
- N-Cyclopropyl-3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}benzamide () Structure: Incorporates a cyclopropyl group and an amino linker between the benzamide and thiazole. Molecular Formula: C₁₅H₁₇N₃OS. The cyclopropyl group may enhance metabolic stability due to its rigidity .
4-(2-Methyl-1,3-thiazol-4-yl)-N-(3,3,3-Trifluoropropyl)benzamide ()
- Structure : Substitutes the benzamide nitrogen with a trifluoropropyl group.
- Molecular Formula : C₁₄H₁₃F₃N₂OS.
- Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and may improve membrane permeability. This substitution could enhance interactions with hydrophobic enzyme pockets .
Heterocyclic Additions to the Thiazole Core
- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (e.g., 9j, ) Structure: Features a triazole ring and sulfanyl group appended to the thiazole. Molecular Formula: C₂₈H₂₆N₆OS₂ (9j). However, the increased molecular weight (542 g/mol vs. ~248 g/mol for the target compound) may reduce bioavailability .
N-{4-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazol-2-yl}benzamide ()
Substitutions on the Thiazole Ring
- N-{[2-(2-Thienyl)-1,3-thiazol-4-yl]methyl}benzamide ()
- Structure : Replaces the 2-methyl group on the thiazole with a thienyl ring.
- Key Differences : The thienyl group’s larger size and π-electron system could alter electronic properties, affecting binding to aromatic-rich enzyme active sites. This may enhance potency but reduce solubility compared to the methyl-substituted analog .
Spectral Characteristics
- IR/NMR Data :
- The target compound’s carbonyl (C=O) stretch (~1677 cm⁻¹, as in ) and aromatic C–H stretches (~3050 cm⁻¹) align with analogs. Differences arise in substituent-specific peaks (e.g., trifluoropropyl C–F stretches at ~1100 cm⁻¹ in ) .
- ¹H-NMR signals for the thiazole-methyl group (~2.5 ppm) and benzamide protons (~7–8 ppm) are consistent across derivatives.
Solubility and Stability
- Compounds with polar groups (e.g., triazoles in ) maintain solubility in polar solvents like DMSO, similar to the target compound. However, bulkier derivatives (e.g., 9j) may exhibit reduced aqueous solubility due to increased hydrophobicity .
Biological Activity
N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a unique structure that combines a benzamide core with a thiazole ring. The thiazole moiety is critical for its biological activity, as it enhances interactions with molecular targets involved in disease pathways. The compound's structure allows it to exhibit various pharmacological effects, making it a valuable candidate for drug development.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various bacterial strains. A study indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 1.95 μg/mL to 15.62 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 1.95 - 15.62 |
| N-(5-(substituted methylene amino)-thiazole) | E. coli | 7.81 - 125 |
| Thiazole derivatives | Micrococcus luteus | 1.95 - 3.91 |
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation . In vitro studies have demonstrated that certain derivatives exhibit GI50 values comparable to established chemotherapeutic agents like Adriamycin against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : It can bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with protein synthesis in pathogens.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed potent activity against Candida albicans, with MIC values ranging from 3.92 mM to 4.01 mM .
- Anticancer Evaluation : Another research effort evaluated the compound's activity against a panel of human cancer cell lines using the MTT assay method, confirming its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step protocols starting with the preparation of the thiazole core. For example, the thiazole ring can be synthesized via Hantzsch thiazole formation using α-halo ketones and thiourea derivatives. Subsequent functionalization with a benzamide group is achieved via nucleophilic substitution or coupling reactions (e.g., using 2-methyl-4-thiazolylmethanol as an intermediate) .
- Key Intermediates :
- 2-Methyl-1,3-thiazol-4-ylmethanol : Synthesized via reduction of the corresponding ester or via Grignard addition to thiazole-carbaldehydes .
- Benzoyl chloride derivatives : Used for amide bond formation under anhydrous conditions (e.g., pyridine as a base) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H-NMR : The thiazole proton (C5-H) typically resonates at δ 7.2–7.5 ppm, while the methyl group on the thiazole appears as a singlet at δ 2.5–2.7 ppm. The benzamide NH proton is observed at δ 8.0–8.5 ppm as a broad singlet .
- 13C-NMR : The thiazole carbons (C2 and C4) appear at 125–135 ppm and 150–160 ppm, respectively. The carbonyl (C=O) of the benzamide is typically at 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z calculated for C12H12N2OS: 232.0671) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for thiazole-containing benzamides?
- Crystallographic Analysis : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between the benzamide NH and thiazole N) that stabilize the structure. For example, in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, C–H···F and N–H···N hydrogen bonds dictate packing .
- Data Reconciliation : Discrepancies in bond angles or torsion angles (e.g., between computational models and experimental data) can be resolved using DFT optimization with B3LYP/6-31G(d) basis sets .
Q. How do electronic effects of substituents on the benzamide ring influence biological activity?
- Structure-Activity Relationship (SAR) :
- Methodology : Docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like tyrosinase or PFOR (pyruvate:ferredoxin oxidoreductase), validated via enzymatic inhibition assays .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
- Reaction Optimization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for steps like amide coupling, improving yields by 15–20% .
- Catalyst Screening : Use of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient amide bond formation under mild conditions .
Methodological Guidance
Q. How to address poor solubility in biological assays?
- Solubilization Strategies :
- Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays .
- Nanoformulation with PEGylated liposomes improves bioavailability for in vivo studies .
Q. What analytical techniques validate synthetic intermediates?
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) for thiazole intermediates (Rf = 0.4–0.6) .
- HPLC Purity Assessment : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial results for structurally similar analogs?
- Possible Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
